N-ホルミル-L-アラニン

概要

説明

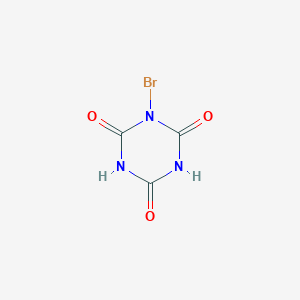

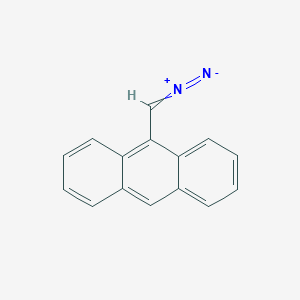

N-Formyl-L-alanine is an amino acid derivative where the amino group of L-alanine is formylated. This compound is of interest due to its structural properties and potential applications in various fields of science and industry. The formyl group attached to the nitrogen atom of the alanine molecule modifies its chemical behavior and reactivity.

科学的研究の応用

N-Formyl-L-alanine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: It serves as a model compound for studying protein folding and conformational analysis.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

作用機序

Target of Action

N-Formyl-L-alanine, a derivative of the amino acid alanine, is primarily involved in the initiation of protein synthesis . The compound’s primary targets are the ribosomes in cells, where it plays a crucial role in the protein synthesis process .

Mode of Action

N-Formyl-L-alanine interacts with its targets, the ribosomes, by entering the ribosome as N-formylmethionyl tRNA . This process occurs in Escherichia coli and other bacteria as well as in the mitochondria of eukaryotic cells . The interaction results in the initiation of protein synthesis, marking the starting point of the formation of new proteins .

Biochemical Pathways

N-Formyl-L-alanine is part of the kynurenine pathway, which leads to the formation of several metabolites . The main route of the kynurenine pathway leads to the formation of N-formyl kynurenine, L-kynurenine, 3-hydroxykynurenine, 3-hydroxyanthranilic acid, quinolinic acid, nicotinic acid, and ultimately, nicotinamide adenine dinucleotides .

Pharmacokinetics

It is known that the compound can be used for amino acid synthesis , suggesting that it may be absorbed and distributed in the body to participate in various biochemical processes.

Result of Action

The primary result of N-Formyl-L-alanine’s action is the initiation of protein synthesis . By entering the ribosome as N-formylmethionyl tRNA, it facilitates the formation of new proteins, which are essential for various cellular functions .

Action Environment

The action of N-Formyl-L-alanine can be influenced by various environmental factors. For instance, the presence of certain metal ions, such as Co2+, Ni2+, or Mn2+, is required for the activity of enzymes that hydrolyze N-Formyl-L-alanine . Furthermore, the compound’s action can be affected by the pH and temperature of its environment .

生化学分析

Biochemical Properties

N-Formyl-L-alanine participates in numerous biochemical reactions. It interacts with various enzymes and proteins, contributing to the stability and functionality of these biomolecules . The nature of these interactions often involves hydrogen bonding and electrostatic interactions .

Cellular Effects

N-Formyl-L-alanine influences various types of cells and cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can modulate the activity of certain enzymes, thereby influencing the metabolic pathways within the cell .

Molecular Mechanism

At the molecular level, N-Formyl-L-alanine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can alter the conformation and function of these biomolecules, influencing the overall biochemical reactions within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Formyl-L-alanine can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function are important considerations in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-Formyl-L-alanine can vary with different dosages in animal models. High doses of the compound may lead to toxic or adverse effects, while lower doses may exhibit threshold effects .

Metabolic Pathways

N-Formyl-L-alanine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

N-Formyl-L-alanine is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of N-Formyl-L-alanine can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: N-Formyl-L-alanine can be synthesized through the formylation of L-alanine. One common method involves the reaction of L-alanine with formic acid and a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions and yields N-Formyl-L-alanine as the primary product.

Industrial Production Methods: In an industrial setting, the production of N-Formyl-L-alanine may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. Catalysts such as metal oxides or nanocatalysts can be employed to enhance the efficiency of the formylation process. The use of eco-friendly solvents and green chemistry principles is also gaining traction in industrial applications .

化学反応の分析

Types of Reactions: N-Formyl-L-alanine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can react with the formyl group in the presence of a base.

Major Products Formed:

Oxidation: N-Formyl-L-alanine can be converted to N-carboxyl-L-alanine.

Reduction: The product is N-hydroxymethyl-L-alanine.

Substitution: The products depend on the nucleophile used, resulting in various substituted alanine derivatives

類似化合物との比較

N-Formyl-L-serine: Similar in structure but with a hydroxymethyl group instead of a methyl group.

N-Formyl-L-phenylalanine: Contains a phenyl group, making it more hydrophobic.

N-Formyl-L-valine: Has an isopropyl group, affecting its steric properties.

Uniqueness of N-Formyl-L-alanine: N-Formyl-L-alanine is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its relatively simple structure allows for easy modification and incorporation into larger molecules, enhancing its utility in synthetic chemistry and biochemistry .

特性

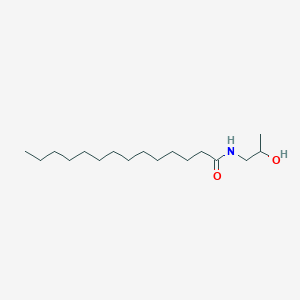

IUPAC Name |

(2S)-2-formamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-3(4(7)8)5-2-6/h2-3H,1H3,(H,5,6)(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBATDDRZARFDZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878743 | |

| Record name | DL-Alanine, N-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10512-86-4, 5893-10-7 | |

| Record name | N-Formylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10512-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005893107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010512864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Alanine, N-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-formyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is N-Formyl-L-alanine often used in computational chemistry to study protein structure?

A1: N-Formyl-L-alanine is a small molecule that simplifies the complexities of larger peptides while retaining key structural features. Specifically, it includes the peptide bond and allows for the exploration of backbone dihedral angles (phi and psi), which are crucial determinants of protein conformation. [, ]

Q2: What are the main conformational states of N-Formyl-L-alanine as revealed by computational studies?

A2: Theoretical investigations utilizing methods like AM1 semi-empirical calculations coupled with genetic algorithms have identified five major conformational regions for N-Formyl-L-alanine on the Ramachandran plot: ɣL, ɣD, ɛL, D and αD. These regions represent different arrangements of the peptide backbone, with ɣL often identified as the global minimum energy conformation. [, ]

Q3: How do different computational methods compare in predicting the conformational space of N-Formyl-L-alanine?

A3: Research suggests that the accuracy and level of detail in characterizing N-Formyl-L-alanine's conformational space depend on the chosen computational method. While semi-empirical methods like PM3 and AM1 predict a varying number of minima (seven and four, respectively), ab initio calculations with larger basis sets tend to identify fewer minima. This highlights the influence of computational complexity on accurately representing the molecule's energy landscape. []

Q4: Can you explain how experimental techniques and computational chemistry work together in studying N-Formyl-L-alanine?

A4: Researchers have successfully correlated experimental measurements with theoretical calculations for N-Formyl-L-alanine. For instance, solid-state NMR studies on tripeptides containing alanine provided experimental chemical shift anisotropy (CSA) values. These values were then compared to ab initio chemical shielding calculations performed on an N-Formyl-L-alanine amide fragment over different phi/psi angles. This combined approach allowed researchers to predict backbone dihedral angles in the tripeptide based solely on the α-carbon CSA, demonstrating the power of integrating experimental and computational data. []

Q5: What is the significance of studying N-Formyl-L-alanine's conformational space in a broader scientific context?

A5: A deeper understanding of N-Formyl-L-alanine's conformational preferences provides a foundation for comprehending the structure and folding patterns of more complex peptides and proteins. By elucidating the energetic contributions of different backbone conformations in this model system, researchers can refine force fields and computational methods used to predict protein structures and design novel peptides with specific structural and biological properties. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)